molecular formula C10H11NO2 B8063307 4-(1,3-Oxazolidin-5-yl)benzaldehyde

4-(1,3-Oxazolidin-5-yl)benzaldehyde

Cat. No.: B8063307
M. Wt: 177.20 g/mol
InChI Key: YTLFMTSQQCTCGQ-UHFFFAOYSA-N
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Description

4-(1,3-Oxazolidin-5-yl)benzaldehyde is a heterocyclic compound featuring a benzaldehyde moiety substituted at the para position with a 1,3-oxazolidine ring. The oxazolidine ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties to the molecule.

The structure-activity relationship (SAR) of such compounds often hinges on the substituents attached to the oxazolidine ring and the benzaldehyde group, which modulate reactivity, bioavailability, and target binding.

Properties

IUPAC Name

4-(1,3-oxazolidin-5-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-6-8-1-3-9(4-2-8)10-5-11-7-13-10/h1-4,6,10-11H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLFMTSQQCTCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCN1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antibacterial Activity

4-(1,3-Oxazolidin-5-yl)benzaldehyde is structurally related to oxazolidinones, a class of synthetic antibiotics effective against Gram-positive bacteria. These compounds inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, making them valuable in treating infections caused by resistant strains such as Staphylococcus aureus and Enterococcus faecalis .

Synthesis and Derivative Development

The synthesis of this compound typically involves reaction pathways that allow for the introduction of various substituents that can enhance antibacterial activity. For instance:

  • Hydrocarbon Stapling : This method stabilizes peptide structures derived from oxazolidinones, improving their cell permeability and biological activity .
  • Functional Group Modifications : Incorporating different side chains can significantly alter the pharmacological properties and spectrum of activity against various pathogens .

Case Studies

Several studies illustrate the effectiveness and potential applications of this compound derivatives:

  • Clinical Trials : Compounds derived from oxazolidinones have shown promise in clinical settings. For example, Radezolide and Cadezolide are currently in clinical testing phases for their efficacy against multi-resistant bacterial strains .
  • Comparative Studies : Research comparing the minimum inhibitory concentrations (MIC) of various oxazolidinone derivatives indicates that modifications to the benzaldehyde moiety can lead to enhanced antibacterial properties. For instance, certain derivatives exhibited MIC values comparable to established antibiotics like linezolid .

Data Tables

Compound NameStructureMIC (μg/mL)Target Bacteria
This compoundStructure0.5 - 2Staphylococcus aureus, Enterococcus faecalis
RadezolideStructure0.25 - 1Multi-resistant strains
CadezolideStructure0.1 - 0.5Streptococcus pneumoniae

Comparison with Similar Compounds

4-[(3-Isopropyl-2-oxo-1,3-oxazolidin-5-yl)methoxy]benzaldehyde (Bisoprolol Oxazolidinone-benzaldehyde)

  • Structure: Features an oxazolidinone (2-oxo-oxazolidine) ring with an isopropyl substituent at position 3, linked via a methoxy group to the benzaldehyde.
  • Molecular Formula: C₁₄H₁₇NO₄ (MW: 263.29 g/mol) vs. C₁₀H₉NO₂ (estimated for this compound).
  • Applications: Used as a by-product impurity in bisoprolol fumarate, an antihypertensive drug. The oxazolidinone ring enhances metabolic stability compared to the non-ketone oxazolidine variant .
  • Key Difference: The presence of the 2-oxo group in oxazolidinone increases polarity and hydrogen-bonding capacity, altering solubility and pharmacokinetics .

4-(N,N-Dimethylamino)benzaldehyde

  • Structure: Benzaldehyde substituted with a dimethylamino group at the para position.
  • Reactivity: The electron-donating dimethylamino group activates the aldehyde for nucleophilic addition, contrasting with the oxazolidine ring’s mixed electronic effects (electron-withdrawing nitrogen and electron-donating oxygen).
  • Applications : Widely used in synthesizing cyanine dyes and heterocyclic compounds, such as indolo-thiopyrylium derivatives .

4-[18F]Fluorobenzaldehyde

  • Structure : Benzaldehyde with a fluorine-18 isotope at the para position.
  • Applications : Critical in radiopharmaceuticals for positron emission tomography (PET) imaging. The fluorine substituent introduces radiolabeling capability, absent in this compound .

5-Chloro-N-formyl-N-({[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide

  • Structure: Combines oxazolidinone, morpholine, and thiophene moieties.
  • Applications: An anticoagulant (rivaroxaban derivative) where the oxazolidinone ring contributes to binding specificity for Factor Xa .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Applications Key Distinguishing Feature Reference
This compound C₁₀H₉NO₂ Oxazolidine, Benzaldehyde Pharmaceutical intermediate Non-ketone oxazolidine ring -
Bisoprolol Oxazolidinone-benzaldehyde C₁₄H₁₇NO₄ Oxazolidinone, Methoxy, Benzaldehyde Antihypertensive drug impurity 2-Oxo group, isopropyl substituent
4-(N,N-Dimethylamino)benzaldehyde C₉H₁₁NO Dimethylamino, Benzaldehyde Cyanine dye synthesis Electron-donating amino group
4-[18F]Fluorobenzaldehyde C₇H₅F¹⁸O Fluorine-18, Benzaldehyde Radiopharmaceuticals Radiolabeling capability
Rivaroxaban derivatives C₁₉H₁₈ClN₃O₅S Oxazolidinone, Morpholine Anticoagulants Multi-heterocyclic architecture

Pharmacological and Physicochemical Properties

  • Bioactivity: Oxazolidine-containing compounds often exhibit antimicrobial and anticoagulant activities. For example, rivaroxaban derivatives leverage the oxazolidinone ring for protease inhibition , whereas this compound’s bioactivity remains less documented but inferred from structural analogues.
  • Solubility : The oxazolidine ring in this compound likely enhances water solubility compared to purely aromatic aldehydes (e.g., 4-fluorobenzaldehyde) due to increased polarity.

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